molecular formula C12H13NO3S B2572025 N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide CAS No. 2094205-88-4

N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide

Cat. No. B2572025
M. Wt: 251.3
InChI Key: GIDVIXWIXCMGSM-UHFFFAOYSA-N
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Description

N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide, also known as DBTP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. DBTP is a heterocyclic compound that contains a benzothiopyran ring system and a propenamide group.

Mechanism Of Action

The mechanism of action of N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide is not fully understood, but it is believed to involve the formation of a complex with the target molecule. In the case of copper ions, N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide forms a complex with the copper ion, which can then be detected using fluorescence spectroscopy.

Biochemical And Physiological Effects

N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in vitro, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide in lab experiments is its high selectivity for copper ions. This makes it a useful tool for the detection of copper in biological and environmental samples. However, one limitation is that N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide is not water-soluble, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide. One area of research is the development of new synthetic methods for N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide that increase the yield and purity of the compound. Another area of research is the exploration of new applications for N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide, such as its use as a photosensitizer in the treatment of other diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide.

Synthesis Methods

The synthesis of N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide involves the reaction of 2,3-dihydro-1H-inden-2-one with thiourea in the presence of acetic acid. The resulting product is then reacted with acetic anhydride to produce N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide. The overall yield of this process is approximately 70%.

Scientific Research Applications

N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide has shown potential in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper in biological and environmental samples.
Another area of research is the use of N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide as a photosensitizer in photodynamic therapy. N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide has been shown to have a high singlet oxygen quantum yield, making it an effective photosensitizer for the treatment of cancer and other diseases.

properties

IUPAC Name

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-2-12(14)13-11-8-17(15,16)7-9-5-3-4-6-10(9)11/h2-6,11H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDVIXWIXCMGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CS(=O)(=O)CC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)prop-2-enamide

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